5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Novel heterocyclic compounds derived from related benzamide structures have been synthesized for potential anti-inflammatory and analgesic applications. These compounds exhibit significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, suggesting their utility in developing new therapeutic agents with analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Exploration of Antisecretory Agents
Compounds featuring a benzimidazole sulfoxide class, which are related in structure to the specified benzamide, have been studied for their antisecretory properties as H+/K+-ATPase inhibitors. These studies highlight the critical role of pyridine basicity and steric interactions in developing potent inhibitors with desirable stability and potency, leading to the selection of specific compounds for further development (R. Ife et al., 1989).
Development of Anticancer Candidates
Research on benzamide derivatives, including those related to the chemical , has led to the identification of compounds with significant cytotoxic effects against various cancer cell lines. These studies provide a basis for the development of new anticancer agents, showcasing the therapeutic potential of benzamide derivatives in oncology (M. Hour et al., 2007).
Antimicrobial and Antioxidant Activities
Studies on new benzamides isolated from endophytic Streptomyces sp. have demonstrated antimicrobial and antioxidant activities. These findings suggest the potential of benzamide derivatives in treating infections and oxidative stress-related conditions (Xue-Qiong Yang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell cycle progression or apoptosis .
Biochemical Pathways
Given its potential anti-cancer properties , it may influence pathways related to cell growth and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
Result of Action
Based on its potential anti-cancer properties , it may induce cell cycle arrest and apoptosis in cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-19-10-9-14(22)12-16(19)21(26)24-17-7-3-2-6-15(17)18-13-25-11-5-4-8-20(25)23-18/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCJUDOJBNYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.